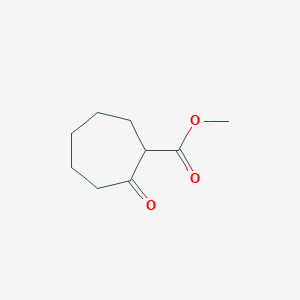

Methyl 2-oxo-1-cycloheptanecarboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148967. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-oxocycloheptane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8(7)10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNHITXSJKCQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302135 | |

| Record name | Methyl 2-oxocycloheptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52784-32-4 | |

| Record name | Cycloheptanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52784-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 148967 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052784324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52784-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-oxocycloheptane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-oxocycloheptane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Methyl 2 Oxo 1 Cycloheptanecarboxylate Within Organic Chemistry

Significance of β-Keto Esters as Versatile Synthons in Contemporary Organic Synthesis

β-Keto esters are organic compounds characterized by a ketone functional group located at the beta (β) position relative to an ester group. fiveable.me This specific arrangement of functional groups makes them exceptionally valuable as synthons—molecular fragments used as building blocks in chemical synthesis. Their utility stems from a combination of reactive sites within a single molecule. researchgate.netresearchgate.net

The key to their versatility lies in the acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups). These protons can be readily removed by a base to form a stabilized enolate ion. fiveable.mefiveable.me This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions, which are fundamental to building complex molecular skeletons. fiveable.me

Key reactions highlighting the significance of β-keto esters include:

Alkylation: The enolate can react with alkyl halides in a classic acetoacetic ester synthesis, allowing for the attachment of various alkyl groups. researchgate.net

Condensation Reactions: They are crucial participants in reactions like the Claisen condensation, where they react with other esters to form larger β-keto esters. fiveable.meresearchgate.net

Hydrolysis and Decarboxylation: The ester group can be easily hydrolyzed to a carboxylic acid, which can then be heated to lose carbon dioxide (decarboxylation), yielding a ketone. This sequence provides a reliable method for synthesizing substituted ketones. fiveable.me

Due to this multifaceted reactivity, β-keto esters serve as key intermediates in the synthesis of a diverse range of compounds, from pharmaceuticals to natural products. researchgate.netgoogle.comresearchgate.net Their ability to act as both electrophiles (at the carbonyl carbons) and nucleophiles (at the α-carbon via the enolate) secures their status as indispensable tools in the synthetic chemist's arsenal. researchgate.netresearchgate.net

Unique Reactivity Profile of Cyclic β-Keto Esters in Complex Molecule Construction

When the β-keto ester functionality is incorporated into a ring structure, as in Methyl 2-oxo-1-cycloheptanecarboxylate, a unique set of properties emerges. Cyclic β-keto esters are pivotal intermediates in organic synthesis, largely because their cyclic nature introduces conformational rigidity and influences the stereochemical outcomes of reactions. fiveable.mefiveable.me

The synthesis of cyclic β-keto esters is most famously achieved through the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. researchgate.net This reaction is particularly effective for forming five- and six-membered rings. researchgate.netfiveable.me

The cyclic structure imparts several distinct advantages:

Stereochemical Control: The ring's conformation can direct incoming reagents to a specific face of the molecule, allowing for greater control over the stereochemistry of the products. fiveable.me

Building Blocks for Heterocycles: Cyclic β-keto esters are common starting materials for the synthesis of various heterocyclic compounds, such as pyrones, pyridines, and quinolines. fiveable.me

Annelation Reactions: They are frequently used in annelation (ring-forming) reactions to construct more complex polycyclic systems found in many natural products.

The chemistry of cyclic β-keto esters is dominated by the reactivity of the methylene (B1212753) group and the ease of hydrolysis and decarboxylation of the ester group, making them highly adaptable for constructing complex molecular frameworks. researchgate.net

Historical and Current Research Trajectories for this compound and Related Cyclic Analogues

Research into cyclic β-keto esters has a long history, with the Dieckmann condensation being a cornerstone reaction for their synthesis since its discovery. While five- and six-membered cyclic analogues like Methyl 2-oxocyclopentanecarboxylate and Methyl 2-oxocyclohexanecarboxylate have been extensively studied, the seven-membered this compound is also a subject of synthetic interest. fiveable.mesci-hub.sesigmaaldrich.com

Historically, the focus was on fundamental reactions such as alkylation, acylation, and condensation to explore the basic reactivity of these compounds. victoria.ac.nz More recent research has shifted towards leveraging their unique structure for more sophisticated applications.

Current research involving this compound and its analogues includes:

Synthesis of Fused Heterocycles: this compound has been specifically used in the Pechmann condensation with polyphenols to prepare hydroxycoumarins, such as 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one. This demonstrates its utility in creating complex, biologically relevant scaffolds.

Asymmetric Catalysis: A significant modern trend is the development of enantioselective reactions. Research focuses on the asymmetric alkylation and fluorination of cyclic β-keto esters to create chiral centers with high enantiomeric excess, which is crucial for pharmaceutical synthesis. mdpi.com

Natural Product Synthesis: The rigid framework of cyclic β-keto esters continues to make them valuable starting points for the total synthesis of natural products, where building a specific ring system with controlled stereochemistry is often a key challenge. fiveable.me

While research on the seven-membered ring of this compound is less voluminous than that for its five- and six-membered counterparts, it serves as a valuable building block for constructing molecules containing the cycloheptane (B1346806) moiety. guidechem.com

Compound Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 52784-32-4 nih.gov |

| Molecular Formula | C₉H₁₄O₃ guidechem.comnih.gov |

| Molecular Weight | 170.21 g/mol |

| Appearance | Pale-yellow to Yellow-brown Liquid guidechem.com |

| Boiling Point | 112-114 °C at 10 mmHg |

| Density | 1.09 g/mL at 25 °C |

| Refractive Index | n20/D 1.474 |

Table 2: Properties of Related Cyclic β-Keto Ester Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Boiling Point |

|---|---|---|---|---|

| Methyl 2-oxocyclopentanecarboxylate | C₇H₁₀O₃ | 142.15 sigmaaldrich.comnih.gov | 10472-24-9 sigmaaldrich.com | 105 °C / 19 mmHg sigmaaldrich.com |

| Methyl 2-oxocyclohexanecarboxylate | C₈H₁₂O₃ | 156.18 | 41302-34-5 | 50 °C / 0.2 mmHg |

Synthetic Methodologies for Methyl 2 Oxo 1 Cycloheptanecarboxylate and Its Derivatives

Classical Approaches to Cyclic β-Keto Esters

Traditional methods for synthesizing cyclic β-keto esters have long been established in the organic chemistry literature. These approaches, while foundational, typically rely on stoichiometric base-mediated reactions and include intramolecular condensation reactions and reactions involving pre-formed enolates.

Dieckmann Condensation and Intramolecular Claisen Condensation for Cyclic β-Keto Ester Formation

The Dieckmann condensation, also known as the Dieckmann cyclization, is a specific type of intramolecular Claisen condensation and is one of the most direct and widely used methods for preparing cyclic β-keto esters. researchgate.netpkusz.edu.cn The reaction involves the base-catalyzed intramolecular condensation of a diester to form a ring structure. researchgate.netnih.gov This method is particularly effective for the synthesis of stable five- and six-membered rings from 1,6- and 1,7-diesters, respectively. organic-chemistry.orgnih.gov

To synthesize the seven-membered ring of methyl 2-oxo-1-cycloheptanecarboxylate, the corresponding linear 1,8-diester, dimethyl octanedioate (also known as dimethyl suberate), would be the required starting material. The mechanism proceeds through several key steps:

Enolate Formation : A strong base, typically a sodium alkoxide like sodium methoxide (B1231860), abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate. researchgate.net

Intramolecular Nucleophilic Attack : The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. researchgate.net

Cyclization and Elimination : This attack forms a cyclic tetrahedral intermediate. The intermediate subsequently collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group (e.g., methoxide) to yield the cyclic β-keto ester. nih.gov

Deprotonation : The newly formed cyclic β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The alkoxide base generated in the previous step deprotonates this carbon, forming a stable enolate. This final, essentially irreversible deprotonation step is the thermodynamic driving force that pushes the reaction equilibrium toward the product. researchgate.net

Protonation : A final acidic workup step is required to protonate the enolate and yield the neutral this compound.

Reformatsky Reaction for β-Keto Ester Synthesis

The Reformatsky reaction is a classic organometallic reaction that typically produces β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. google.comresearchgate.net The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. google.comnih.gov This enolate is less reactive than lithium enolates, which prevents it from reacting with the ester group of another molecule. google.com

While the direct product is a β-hydroxy ester, the Reformatsky reaction can be adapted as a pathway to β-keto esters through a subsequent oxidation step of the secondary alcohol. For instance, reacting cycloheptanone (B156872) with methyl 2-bromoacetate in the presence of zinc would yield methyl 2-(1-hydroxycycloheptyl)acetate. Subsequent oxidation of the hydroxyl group using a standard oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation) would furnish the desired β-keto ester framework, although in this specific case it would produce a different isomer than the target compound.

More direct, albeit less common, variations of the Reformatsky reaction have been developed. For example, using 3-acyloxazolidin-2-ones as substrates in a Reformatsky-type reaction can lead directly to β-keto esters. acs.org

Condensation Reactions with Carbonyl Compounds (e.g., Ketones with Dialkyl Carbonates)

Another established method for synthesizing β-keto esters is the direct C-acylation of a ketone enolate with a suitable acylating agent. acs.org Dialkyl carbonates, such as dimethyl carbonate, serve as effective and economical reagents for introducing a methoxycarbonyl group onto a ketone. This reaction is driven by a strong base, such as sodium hydride or sodium alkoxide, which deprotonates the ketone to form the nucleophilic enolate. nih.gov

To synthesize this compound using this method, cycloheptanone would be treated with dimethyl carbonate in the presence of a base like sodium hydride. The mechanism involves the nucleophilic attack of the cycloheptanone enolate on the carbonyl carbon of dimethyl carbonate, followed by the elimination of a methoxide ion. The process generally requires at least a stoichiometric amount of the base because the resulting β-keto ester product is more acidic than the starting ketone and is deprotonated, driving the reaction to completion. nih.gov This approach provides a direct and efficient route to the target compound from a readily available cyclic ketone.

| Method | Starting Materials | Key Reagents | Initial Product Type |

| Dieckmann Condensation | Dimethyl octanedioate | Sodium methoxide (or other strong base) | Cyclic β-keto ester |

| Reformatsky Reaction | α-halo ester, Ketone/Aldehyde | Zinc metal | β-hydroxy ester |

| Condensation | Cycloheptanone, Dimethyl carbonate | Sodium hydride (or other strong base) | Cyclic β-keto ester |

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These advanced strategies often employ transition metal catalysts or enzymes to achieve transformations that are difficult or inefficient using classical approaches, including the synthesis of optically active compounds.

Transition Metal-Catalyzed Syntheses of β-Keto Esters

Transition metal catalysis offers powerful alternatives for the formation of C-C bonds in β-keto esters, often under milder conditions than classical methods. researchgate.net These reactions frequently involve the C-acylation of enolates or their synthetic equivalents.

One prominent strategy involves the palladium-catalyzed reaction of allylic β-keto carboxylates. In these reactions, a palladium enolate is generated after an initial decarboxylation step, which can then participate in various transformations, including aldol (B89426) and Michael additions, to form more complex β-keto ester derivatives. nih.gov

Nickel-catalyzed methods have also emerged for the direct α-amidation of β-keto esters, demonstrating the utility of transition metals in functionalizing these scaffolds. nih.gov For the direct synthesis of β-keto esters, strategies include the catalytic C-acylation of ketone-derived enolates or silyl (B83357) enol ethers with acylating agents like acid chlorides or methyl cyanoformate. organic-chemistry.orgresearchgate.net For example, a chiral scandium(III) complex has been shown to catalyze the enantioselective homologation of ketones with α-diazo esters, providing access to optically active β-keto esters containing a quaternary carbon center. organic-chemistry.org These catalytic methods can offer high regioselectivity and functional group tolerance, avoiding the need for stoichiometric amounts of strong base. acs.org

| Catalyst Type | Reaction Example | Key Features |

| Palladium | Decarboxylative transformations of allylic β-keto esters | Forms palladium enolates as key intermediates. nih.gov |

| Nickel | α-Amidation of β-keto esters | Enables direct functionalization of the α-position. nih.gov |

| Scandium | Enantioselective homologation with diazo esters | Creates optically active products with all-carbon quaternary centers. organic-chemistry.org |

| Titanium | Crossed Claisen condensation | Mediates reaction between silyl ketene (B1206846) acetals and acid chlorides. organic-chemistry.org |

Chemo-Enzymatic Pathways to Enantiomerically Enriched Cyclic β-Keto Esters

Chemo-enzymatic methods integrate the selectivity of biocatalysts with the practicality of chemical synthesis to produce enantiomerically pure compounds. nih.gov For cyclic β-keto esters, which are prochiral, enzymatic reactions can establish chirality with high precision.

One major approach is the enzymatic kinetic resolution of racemic β-keto esters or their derivatives. Hydrolase enzymes, particularly lipases, are widely used for this purpose. google.com For example, a racemic mixture of a β-keto ester can be subjected to lipase-catalyzed transesterification or hydrolysis. The enzyme selectively acylates or hydrolyzes one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure ester from the transformed product. nih.gov Candida antarctica lipase (B570770) B (CALB) is a particularly robust and versatile enzyme for such resolutions. google.com

Another powerful strategy is the asymmetric reduction of the ketone moiety in the cyclic β-keto ester. Dehydrogenase enzymes, often sourced from baker's yeast (Saccharomyces cerevisiae), can reduce the carbonyl group to a hydroxyl group with high diastereo- and enantioselectivity. researchgate.net While this modifies the β-keto ester into a β-hydroxy ester, it is a key step in producing chiral building blocks. Research has shown that dehydrogenases from S. cerevisiae can reduce ethyl 2-oxo-cycloheptanecarboxylate to yield mainly the cis-(1R,2S)-alcohol, demonstrating the potential for creating specific stereoisomers. researchgate.net This enzymatic reduction can be part of a dynamic kinetic resolution, where the rapid, base-catalyzed racemization of the starting β-keto ester allows for the theoretical conversion of the entire racemic mixture into a single stereoisomer of the product. acs.org

These chemo-enzymatic strategies are highly valued for their ability to produce optically active intermediates essential for the synthesis of pharmaceuticals and other bioactive molecules under mild, environmentally friendly conditions. nih.gov

Multi-Component and Cascade Reaction Sequences for Cyclic Ketone and Ester Formation

Multi-component reactions (MCRs) and cascade sequences offer an efficient and atom-economical approach to the synthesis of complex molecules from simple precursors in a single operation. beilstein-journals.orgbeilstein-journals.org These reactions minimize waste by avoiding the isolation of intermediates, thereby reducing the number of purification steps required. ub.edu While specific MCRs leading directly to this compound are not extensively documented, the principles of cascade reactions can be applied to design plausible synthetic routes.

A hypothetical cascade approach to a cycloheptanone derivative could involve a sequence initiated by a Michael addition followed by an intramolecular cyclization, such as a Dieckmann condensation. For instance, the reaction of a linear diester with an appropriate Michael acceptor could generate a larger acyclic precursor in situ, which would then undergo cyclization to form the seven-membered ring. The Dieckmann condensation is a well-established method for forming cyclic β-keto esters through the intramolecular reaction of a diester in the presence of a base. fiveable.mepw.live However, the formation of seven-membered rings via this method can be challenging and may result in lower yields compared to the formation of five- or six-membered rings. pw.liveacs.org

Copper-catalyzed cascade reactions have been reported for the synthesis of lactones from α,β-unsaturated esters and keto esters. beilstein-journals.orgnih.gov These reactions proceed through a conjugate reduction followed by an aldol reaction and subsequent lactonization. While this specific cascade produces lactones, the underlying principle of generating a key intermediate that undergoes intramolecular cyclization could be adapted for the synthesis of carbocyclic systems like cycloheptanones.

The table below outlines a conceptual cascade sequence for the formation of a cyclic β-keto ester, highlighting the key transformations involved.

| Step | Reaction Type | Reactants | Intermediate/Product | Purpose |

| 1 | Michael Addition | Acyclic diester, Michael acceptor | Elongated acyclic diester | Carbon chain extension to the required length for cyclization. |

| 2 | Intramolecular Cyclization (e.g., Dieckmann Condensation) | Elongated acyclic diester | Cyclic β-keto ester | Formation of the cycloheptanone ring with the desired keto-ester functionality. |

This conceptual pathway illustrates how cascade reactions can be strategically designed to construct the core structure of this compound. The efficiency of such a sequence would be highly dependent on the specific substrates and reaction conditions employed.

Ring Expansion Reactions for Cycloheptanone Ring Construction

Ring expansion reactions provide a powerful method for the synthesis of medium-sized rings, such as cycloheptanones, from more readily available smaller ring precursors. youtube.com A prominent example of such a transformation is the Tiffeneau-Demjanov rearrangement. numberanalytics.comwikipedia.org

The Tiffeneau-Demjanov rearrangement involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion, yielding a larger cycloalkanone. wikipedia.orglibretexts.org This reaction proceeds via the diazotization of the primary amine, followed by the loss of nitrogen gas to form a primary carbocation. A subsequent 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable carbocation, results in the expansion of the ring. wikipedia.org For the synthesis of a cycloheptanone, a 1-aminomethyl-cyclohexanol would serve as the starting material.

The general scheme for the Tiffeneau-Demjanov rearrangement is as follows:

Diazotization: The primary amine of the 1-aminomethyl-cycloalkanol reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Rearrangement: The diazonium group, being an excellent leaving group, departs as nitrogen gas, leading to the formation of a carbocation. This is followed by the migration of a carbon atom from the ring to the exocyclic carbon, resulting in a ring-expanded carbocation.

Product Formation: The resulting carbocation is then captured by water to form a ketone after deprotonation.

The Tiffeneau-Demjanov rearrangement is particularly well-suited for the synthesis of five, six, and seven-membered rings. wikipedia.org The table below summarizes the key aspects of this rearrangement for the synthesis of a cycloheptanone.

| Starting Material | Reagents | Key Intermediate | Product |

| 1-Aminomethyl-cyclohexanol | NaNO₂, HCl | Diazonium salt, Carbocation | Cycloheptanone |

To obtain the target molecule, this compound, the resulting cycloheptanone would need to undergo further functionalization, such as carboxylation at the α-position.

Another approach to one-carbon ring expansion involves the use of diazomethane, although this method can sometimes lead to mixtures of products. wikipedia.org More modern methods for ring expansion have also been developed, such as the iron(III) chloride-induced cleavage of trimethylsilyloxycyclopropanes, which can be used to convert cyclic ketones into their homologous α,β-unsaturated ketones. orgsyn.org

The choice of ring expansion strategy depends on the availability of the starting materials and the desired substitution pattern on the final cycloheptanone ring. For the synthesis of this compound, the Tiffeneau-Demjanov rearrangement offers a classic and reliable method for constructing the core seven-membered ring, which can then be further elaborated to introduce the methyl carboxylate group.

Reactivity and Mechanistic Investigations of Methyl 2 Oxo 1 Cycloheptanecarboxylate

Carbon-Carbon Bond Forming Reactions

Methyl 2-oxo-1-cycloheptanecarboxylate is a versatile cyclic β-keto ester that serves as a valuable intermediate in organic synthesis. researchgate.netnih.govbohrium.com Its structure, featuring a cycloheptanone (B156872) ring substituted with a methoxycarbonyl group at the α-position, contains a highly reactive active methylene (B1212753) group. This functionality allows the compound to participate in a wide array of carbon-carbon bond-forming reactions, making it a key building block for the synthesis of more complex molecules, including polycyclic systems and natural product analogs. researchgate.net The reactivity is primarily centered around the generation of a stabilized enolate at the α-carbon, which can then act as a potent nucleophile.

Nucleophilic Alkylation (e.g., α-Alkylation) of the Active Methylene Group

The hydrogen atom on the carbon positioned between the ketone and the ester carbonyls (the α-carbon) of this compound is significantly acidic. This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base (an enolate) through resonance. Consequently, this proton can be readily removed by a suitable base, such as sodium ethoxide or cesium carbonate, to generate a nucleophilic enolate. youtube.comnih.gov This enolate can then react with various electrophiles, most commonly alkyl halides, in a nucleophilic substitution reaction (typically SN2) to form a new carbon-carbon bond at the α-position. youtube.com This process, known as α-alkylation, is a fundamental method for introducing alkyl substituents onto the cycloheptane (B1346806) ring.

The general mechanism involves:

Deprotonation: A base abstracts the acidic α-proton to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

This reaction is highly efficient for introducing primary alkyl groups. The reactivity of active methylene compounds in such alkylations generally follows the trend of β-diketone > β-ketoester > dialkyl malonate. beilstein-journals.org

| Reactant | Alkylating Agent | Base | Product | Yield | Reference |

| Active Methylene Compound (general) | Primary Alkyl Halide | NaOEt | α-Alkylated Product | Good to Excellent | youtube.com |

| β-Ketoester (general) | Reactive Halides | CsCO₃ | Di-C-alkylated Product | Good to Excellent | beilstein-journals.org |

| Cyclohexenecarboxaldehyde | Methyl Iodide | tBuOK/NaH | α-Methylated Product | High | researchgate.net |

A significant challenge and area of interest in organic synthesis is the creation of all-carbon quaternary stereocenters (a carbon atom bonded to four other carbon atoms) with high stereocontrol. rsc.orgnih.gov this compound, upon initial α-alkylation, yields a product that can be subjected to a second, stereoselective alkylation to generate such a quaternary center. Asymmetric alkylation methodologies, often employing chiral auxiliaries or catalysts, are utilized to control the facial selectivity of the incoming electrophile.

For instance, palladium-catalyzed asymmetric allylic alkylation has been developed as a powerful method for this purpose. rsc.org In this approach, an enolate of a substituted β-keto ester attacks a π-allyl palladium complex. The stereochemistry of the final product is dictated by the chiral ligand coordinated to the palladium center. This strategy has been successfully applied in sequences leading to the synthesis of enantioenriched cycloheptenones bearing a γ-quaternary stereocenter, demonstrating the utility of this approach for constructing complex cyclic systems found in various natural products. rsc.org

The generation of these centers is crucial as they are integral components of many complex natural products, including guanacastepenes and cyathins. rsc.org

Decarboxylative allylation is a powerful transformation that allows for the net alkylation of a ketone at the α-position by first installing an allyl β-ketoester and then removing the ester group. uts.edu.au This process avoids issues that can arise from direct enolate alkylation, such as lack of regioselectivity when multiple acidic sites are present. The reaction typically involves the use of a palladium catalyst, which facilitates both the allylation and the subsequent decarboxylation.

The general sequence for a substrate like this compound would involve its enolate reacting with an allylic electrophile, such as an allyl carbonate. The resulting allyl β-ketoester can then undergo palladium-catalyzed decarboxylation, where the ester group is removed as carbon dioxide, yielding an α-allylated cycloheptanone. bohrium.comuts.edu.au This reaction is synthetically valuable because it forms a carbon-carbon bond while simultaneously removing the activating ester group, which might not be desired in the final target molecule. youtube.com Dual catalysis systems, combining photoredox and palladium catalysis, have also been developed to facilitate radical decarboxylative functionalizations under mild conditions. nih.govnih.gov

Conjugate Additions (e.g., Michael Addition)

The enolate derived from this compound can act as a Michael donor in conjugate addition reactions. rsc.org The Michael reaction, or Michael 1,4-addition, involves the addition of a nucleophile (the enolate) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). rsc.org This reaction is a thermodynamically controlled and widely used method for forming carbon-carbon bonds.

The mechanism proceeds in three main steps:

Enolate Formation: A base deprotonates the β-keto ester at the α-carbon.

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the Michael acceptor, leading to the formation of a new enolate.

Protonation: The newly formed enolate is protonated by a proton source (often the conjugate acid of the base used) to yield the final 1,5-dicarbonyl compound.

This reaction is highly versatile, with a broad range of suitable Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. The resulting adducts are valuable synthetic intermediates that can be further elaborated, for example, through intramolecular cyclization reactions.

| Michael Donor (Enolate from) | Michael Acceptor (Example) | Product Type | Key Feature | Reference |

| Malonic Esters | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound | Forms C-C bond at β-carbon | |

| β-Ketoesters | Propenal | 1,5-Dicarbonyl Compound | Thermodynamically favorable | |

| Cyclic β-Ketoesters | α,β-Unsaturated Aryl Esters | Adduct with vicinal stereocenters | Can be performed enantioselectively | nih.gov |

Aldol-Type Condensations with Carbonyl Compounds

The enolate of this compound can also participate in aldol-type condensation reactions. In an aldol (B89426) reaction, an enolate reacts as a nucleophile with the carbonyl carbon of an aldehyde or ketone, which acts as the electrophile. This reaction forms a β-hydroxy carbonyl compound, known as an aldol adduct.

When this compound is used as the enolate source in a reaction with a different carbonyl compound (e.g., an aldehyde that cannot form an enolate itself, like benzaldehyde), it is known as a crossed or mixed aldol reaction. To achieve a single product in a crossed aldol reaction, conditions are typically chosen where one carbonyl partner exclusively acts as the nucleophile and the other as the electrophile. This is often achieved by using a reactant with no α-hydrogens as the electrophile.

The reaction generally proceeds via:

Formation of the cycloheptanone enolate using a base.

Nucleophilic addition of the enolate to the carbonyl carbon of the aldehyde or ketone partner.

Protonation of the resulting alkoxide to give the β-hydroxy adduct.

Under more vigorous conditions (e.g., heating), the β-hydroxy adduct can undergo dehydration (loss of a water molecule) to form a more stable, conjugated α,β-unsaturated system, which is the final product of an aldol condensation.

Intermolecular Carbocyclization Reactions

This compound is an excellent precursor for constructing more complex polycyclic frameworks through intermolecular carbocyclization reactions. These reactions often occur in a tandem or cascade sequence, where an initial intermolecular carbon-carbon bond formation is followed by an intramolecular cyclization.

A common strategy involves a tandem Michael addition/cyclization sequence. rsc.org In this approach, the enolate of this compound first engages in a Michael addition with a suitable acceptor. The resulting Michael adduct is designed to contain functionalities that can then participate in an intramolecular cyclization, such as an aldol condensation or another nucleophilic substitution, to form a new ring. For example, the reaction of a cyclic β-keto ester with methyl vinyl ketone can lead to a Michael adduct that subsequently undergoes an intramolecular Claisen or aldol condensation to yield a new six-membered ring fused to the original cycloheptane core. Such tandem reactions are highly valuable in synthesis as they allow for the rapid construction of molecular complexity from simple starting materials in a single pot. rsc.org

Heteroatom Functionalization Reactions

The presence of an enolizable proton at the α-position and multiple methylenic sites makes this compound a suitable substrate for various heteroatom functionalization reactions. These transformations are crucial for introducing nitrogen, fluorine, and oxygen atoms into the carbocyclic framework.

α-Amination Reactions with Nitrogen Sources

The direct α-amination of β-dicarbonyl compounds is a powerful method for forming carbon-nitrogen bonds, yielding valuable α-amino ketone and ester derivatives. organic-chemistry.org For this compound, this reaction introduces a nitrogen-containing substituent at the C1 position. The reaction can be achieved using various nitrogen sources under mild conditions, often facilitated by metal catalysts. A common approach involves the use of azides or N-tosylamides. For instance, the reaction with p-toluenesulfonamide (B41071) in the presence of an oxidant like iodosobenzene (B1197198) and a zinc catalyst can introduce a tosylamido group at the α-position. organic-chemistry.org Diastereoselective amination of similar amide substrates has been achieved using simple azides, which proceed with the release of nitrogen gas. organic-chemistry.org

Table 1: Overview of α-Amination Approaches

| Nitrogen Source | Catalyst/Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| p-Toluenesulfonamide | Iodosobenzene / Zn(ClO₄)₂·6H₂O | Room Temperature | α-N-Tosylamido β-keto ester |

| Aryl/Alkyl Azides | Transition Metal Catalyst (e.g., Rh, Ir) | Mild Heating | α-Amino β-keto ester |

Fluorination Reactions (Electrophilic and Nucleophilic Approaches)

The incorporation of fluorine into organic molecules is of significant interest, and β-keto esters are excellent precursors for α-fluorination. researchgate.net Both electrophilic and nucleophilic methods can be employed to introduce a fluorine atom at the C1 position of this compound.

Electrophilic Fluorination: This is the more common approach and utilizes reagents with a fluorine atom attached to an electron-withdrawing group, creating an electrophilic fluorine source ("F+"). wikipedia.org Commercially available N-F reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used. wikipedia.orgmdpi.com The reaction typically proceeds by generating the enolate of the β-keto ester, which then acts as a nucleophile, attacking the electrophilic fluorine source. alfa-chemistry.com This method has been successfully applied to a wide range of cyclic and acyclic β-dicarbonyl compounds. researchgate.net

Nucleophilic Fluorination: This approach is mechanistically an umpolung (reverse polarity) reaction and is less developed due to the low reactivity of the fluoride (B91410) anion. mdpi.com It requires converting the α-position into an electrophilic center. Recent advances have utilized reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) for the enantioselective oxidative fluorination of β-keto esters. mdpi.com

Table 2: Comparison of Fluorination Methods for β-Keto Esters

| Approach | Reagent Example | Mechanistic Role of Substrate | Key Features |

|---|---|---|---|

| Electrophilic | Selectfluor®, NFSI | Nucleophile (as enol/enolate) | Well-established, wide substrate scope, stable reagents. mdpi.com |

| Nucleophilic | Et₃N·3HF | Electrophile (after oxidation) | Umpolung strategy, less common, developing area. mdpi.com |

C-H Bond Oxygenation at Methylenic Sites

Directly converting C-H bonds at unactivated methylenic sites (the -CH₂- groups in the cycloheptane ring) into C-O bonds is a significant challenge in organic synthesis. nih.gov Such transformations on the cycloheptane ring of this compound would provide access to hydroxylated or acetoxylated derivatives, adding functionality remote from the existing carbonyl and ester groups. Modern electrophotocatalytic methods offer a potential strategy for these challenging oxidations. nih.gov This process can utilize both electrochemical and photochemical energy to generate a highly potent oxidant from a catalyst. For example, a trisaminocyclopropenium ion (TAC+) can be electrochemically oxidized and then photoexcited to become a powerful oxidant capable of abstracting an electron from a C-H bond, initiating a functionalization cascade. nih.gov While specific application to this compound is not widely documented, this methodology represents a state-of-the-art approach for the selective oxygenation of remote C-H bonds in complex aliphatic systems.

Cyclization and Annulation Reactions

The bifunctional nature of this compound makes it an excellent substrate for reactions that form new rings, leading to the synthesis of complex heterocyclic and polycyclic systems.

Pechmann Condensations for Heterocyclic Ring Formation

The Pechmann condensation is a classic reaction that synthesizes coumarins by reacting a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgorganic-chemistry.org this compound has been explicitly used in this reaction to prepare hydroxycoumarins fused to the cycloheptane ring. The mechanism involves an initial acid-catalyzed transesterification between the phenol and the β-keto ester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring to form the new heterocyclic ring. wikipedia.org A final dehydration step yields the coumarin (B35378) product. The reaction conditions can be harsh for simple phenols, but highly activated phenols like resorcinol (B1680541) can react under much milder conditions. jk-sci.com

This reaction provides a direct route to cyclohepta[c]chromen-6-one derivatives, which are valuable scaffolds in medicinal chemistry. For example, reaction with resorcinol yields 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one.

Table 3: Examples of Pechmann Condensation Products

| Phenol Reactant | Product |

|---|---|

| Resorcinol | 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one |

Olefin Metathesis for Ring Systems Elaboration

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by transition metal complexes like those developed by Grubbs and Schrock. wikipedia.org This strategy can be used to elaborate the ring system of this compound. A common application is Ring-Closing Metathesis (RCM), which is used to form new cyclic structures. organic-chemistry.org

To apply this to this compound, the molecule would first need to be functionalized with two olefinic chains. For example, sequential alkylation at the C1 position with two different alkenyl halides could furnish a diene substrate. This diene could then undergo an intramolecular RCM reaction to construct a new ring fused or attached as a spirocycle to the original seven-membered ring. The choice of catalyst is crucial and depends on the substrate's functional group tolerance and steric demands. organic-chemistry.org This approach offers a versatile pathway to complex polycyclic systems from a relatively simple starting material.

Table 4: Common Catalysts for Ring-Closing Olefin Metathesis

| Catalyst Generation | Common Name | Key Features |

|---|---|---|

| First Generation | Grubbs Catalyst | Good functional group tolerance, air-stable. |

| Second Generation | Grubbs Catalyst | Higher activity, broader substrate scope. |

| Third Generation | Hoveyda-Grubbs Catalyst | Enhanced stability and recovery. |

Transformation to Fused Benzofuran (B130515) and Tetrahydroindole Derivatives

This compound serves as a versatile precursor for the synthesis of complex heterocyclic structures, including fused benzofurans and tetrahydroindoles. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. scienceopen.comrsc.org

The synthesis of fused benzofuran derivatives from β-keto esters like this compound can be achieved through several strategic approaches. One common method involves the reaction with o-halophenols or their equivalents, followed by an intramolecular cyclization. For instance, a copper-catalyzed domino reaction involving the coupling of a β-keto ester with a 1-bromo-2-iodobenzene (B155775) can yield 2,3-disubstituted benzofurans. organic-chemistry.org Another approach is the acid-catalyzed reaction with O-arylhydroxylamines, which proceeds through a condensation-rearrangement-cyclization sequence to form the benzofuran ring system directly from a cyclic ketone moiety. organic-chemistry.org

For the construction of the tetrahydroindole nucleus, the Fischer indole (B1671886) synthesis is a classic and adaptable method. This reaction involves the acid-catalyzed reaction of a ketone or aldehyde with a phenylhydrazine (B124118) derivative. In the context of this compound, reaction with a substituted phenylhydrazine would lead to the formation of a phenylhydrazone intermediate. Subsequent heating in the presence of an acid catalyst, such as polyphosphoric acid or zinc chloride, induces a jocpr.comjocpr.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the fused tetrahydroindole-carboxylate derivative. The substitution pattern on the resulting indole ring can be controlled by the choice of the substituted phenylhydrazine.

Reduction Pathways

The reduction of the keto group in this compound is a key transformation for accessing valuable chiral building blocks, particularly methyl 2-hydroxy-1-cycloheptanecarboxylate. Both biocatalytic and chemical methods have been developed to achieve this reduction with high levels of stereoselectivity.

Biocatalytic Reduction with Dehydrogenases

Biocatalytic reduction using alcohol dehydrogenases (ADHs) offers a green and highly selective alternative to traditional chemical methods. researchgate.net ADHs, which belong to the oxidoreductase superfamily, catalyze the reversible reduction of ketones to their corresponding alcohols with exceptional chemo-, regio-, and stereoselectivity. researchgate.net These enzymes utilize a nicotinamide (B372718) cofactor, typically NADH or NADPH, as the source of hydride. researchgate.net

The application of ADHs for the reduction of cyclic β-keto esters like this compound is well-established. The stereochemical outcome of the reduction (i.e., which diastereomer of the hydroxy ester is formed) is determined by the specific ADH chosen, as different enzymes exhibit distinct substrate specificities and stereopreferences (either following Prelog's rule or anti-Prelog selectivity).

A critical aspect of these biocatalytic systems is the need for efficient cofactor regeneration. Since the nicotinamide cofactors are expensive, they are used in catalytic amounts. An in-situ regeneration system is employed, often involving a sacrificial co-substrate and a second enzyme. A common approach is the substrate-coupled regeneration system, where a cheap, readily available alcohol like isopropanol (B130326) is added to the reaction mixture. The same ADH (or a different one) oxidizes the isopropanol to acetone, thereby regenerating the required NADH or NADPH cofactor. d-nb.infonih.gov

Table 1: Examples of Dehydrogenases in the Reduction of Cyclic Ketones

| Enzyme Source | Substrate | Product | Stereoselectivity | Reference |

| Thermoanaerobacter pseudoethanolicus | Various Ketones | Chiral Alcohols | High | semanticscholar.org |

| Zymomonas mobilis | Cyclohex-2-enone | Cyclohexanol | High | d-nb.inforesearchgate.net |

| Lactobacillus kefir | Prochiral Ketones | (R)-Alcohols | High (anti-Prelog) | nih.gov |

This table is illustrative of ADH capabilities for cyclic ketones and not specific to this compound, for which specific data is not available.

Stereoselective Chemical Reduction to Hydroxy Esters

The stereoselective chemical reduction of the carbonyl group in β-keto esters to furnish chiral β-hydroxy esters is a cornerstone of asymmetric synthesis. For this compound, achieving high diastereoselectivity and enantioselectivity is crucial for its use in the synthesis of complex molecules.

Various methods have been developed for this purpose. Catalytic asymmetric hydrogenation using chiral metal catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP), is a powerful tool. The substrate's keto and ester groups can coordinate to the metal center, allowing the chiral ligand to effectively direct the hydride transfer from H₂ gas to one face of the carbonyl group, leading to high stereoselectivity.

Alternatively, reductions with stoichiometric chiral hydride reagents can be employed. This often involves modifying a standard hydride reagent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) with a chiral auxiliary, such as a chiral alcohol or amine. The resulting bulky chiral hydride reagent exhibits facial selectivity in its attack on the prochiral ketone. The choice of the chiral auxiliary, solvent, and temperature can significantly influence the degree and sense of the stereochemical induction. The coordination of the carbonyl oxygen and the ester oxygen to a Lewis acid can pre-organize the substrate, enhancing the selectivity of the subsequent hydride attack.

Mechanistic Elucidation of Key Transformations

Understanding the underlying mechanisms of the reactions involving this compound is fundamental to controlling reactivity and selectivity. Key mechanistic aspects include the compound's tautomeric equilibrium and the role of non-covalent interactions in catalytic processes.

Investigation of Enol-Keto Tautomerism in Reactivity

This compound, like other β-dicarbonyl compounds, exists in a dynamic equilibrium between its keto and enol tautomers. masterorganicchemistry.com This keto-enol tautomerism is a proton-transfer equilibrium that is readily catalyzed by either acid or base. libretexts.orgkhanacademy.org Although the keto form generally predominates for simple ketones, the presence of the adjacent ester group stabilizes the enol form through the formation of a conjugated π-system and an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl. youtube.com

The reactivity of this compound is intrinsically linked to this tautomerism. While the keto form is susceptible to nucleophilic attack at the carbonyl carbon (as seen in reductions), the enol form behaves as a carbon nucleophile. masterorganicchemistry.com Deprotonation of the α-carbon (or the enol) with a base generates a highly stabilized enolate anion. libretexts.org This enolate is a key intermediate in many carbon-carbon bond-forming reactions, such as alkylations and aldol or Claisen condensations. The ability to form this stable enolate, which is more readily achieved than with simple ketones, is central to the utility of this compound as a synthetic building block. The regioselectivity of reactions is governed by the formation of this specific enolate, as the α-proton between the two carbonyl groups is significantly more acidic than any other proton in the molecule.

Role of Intermolecular Hydrogen Bonding in Catalytic Processes

In asymmetric catalysis, weak non-covalent interactions, particularly intermolecular hydrogen bonds, play a crucial role in achieving high levels of stereocontrol. nih.gov Chiral catalysts, such as small-molecule hydrogen-bond donors (e.g., thioureas, diols, or phosphoric acids), can activate electrophiles and organize the transition state through the formation of specific hydrogen bonds. nih.govprinceton.edu

In transformations involving this compound, such as asymmetric reductions or Michael additions, a chiral catalyst can form multiple hydrogen bonds with the substrate. For example, a bifunctional catalyst might simultaneously interact with both the keto carbonyl oxygen and the ester carbonyl oxygen. This dual activation lowers the energy of the transition state and locks the substrate into a specific conformation. nih.gov This rigid, catalyst-substrate complex then sterically directs the approach of the nucleophile or hydride reagent to one of the two faces of the ketone, resulting in the preferential formation of one enantiomer or diastereomer. The strength and geometry of these hydrogen bonds are critical determinants of the reaction's efficiency and stereoselectivity. rsc.org

Intermediates and Transition State Analysis in Reaction Pathways

The reactivity of this compound is fundamentally governed by the formation of key reactive intermediates and the energetic profiles of the transition states leading to various products. Understanding these aspects is crucial for predicting reaction outcomes and optimizing synthetic strategies. The primary reactive intermediate in most of the transformations involving this β-keto ester is the enolate, formed by the deprotonation of the α-carbon.

Key Intermediates: The Enolate Ion

The carbon atom situated between the ketone and the ester carbonyl groups (the α-carbon) is acidic due to the electron-withdrawing nature of both carbonyls, which stabilize the resulting conjugate base through resonance. masterorganicchemistry.comyoutube.com Treatment of this compound with a suitable base results in the formation of a resonance-stabilized enolate ion. This enolate is an ambident nucleophile, with electron density distributed across the α-carbon and the oxygen atom of the ketone. bham.ac.uk

The formation of the enolate is a critical step that dictates the subsequent reaction pathway. The choice of base and reaction conditions can influence the concentration and nature of the enolate formed. bham.ac.uk

Resonance Structures of the Enolate Intermediate: The stability of the enolate derived from this compound can be attributed to its resonance delocalization. The negative charge is shared between the α-carbon and the oxygen atom of the carbonyl group, with the latter being a more electronegative atom, contributing significantly to the stability of the anion.

Transition State Analysis in Key Reaction Pathways

The enolate intermediate of this compound can participate in a variety of reactions, most notably alkylation and condensation reactions. The analysis of the transition states in these pathways provides insight into the reaction kinetics and selectivity.

Alkylation Reactions:

In the presence of an alkylating agent (e.g., an alkyl halide), the enolate ion can act as a nucleophile, leading to the formation of a new carbon-carbon bond at the α-position. youtube.commt.com The reaction proceeds through a transition state where the enolate nucleophile attacks the electrophilic carbon of the alkylating agent.

The geometry of this transition state is influenced by steric and electronic factors. For instance, the approach of the electrophile will generally occur from the less hindered face of the cycloheptane ring. Computational studies on analogous systems can provide valuable data on the energetics and structure of these transition states.

Illustrative Data Table for a Hypothetical Alkylation Transition State

| Parameter | Value (Illustrative) | Description |

| Activation Energy (Ea) | 15 - 25 kcal/mol | The energy barrier that must be overcome for the alkylation to occur. |

| Cα---C(electrophile) Bond Length | 2.0 - 2.5 Å | The partial bond being formed between the α-carbon of the enolate and the electrophilic carbon. |

| C-X Bond Length | 1.9 - 2.2 Å | The bond being broken in the alkyl halide (X = halogen). |

| Reaction Enthalpy (ΔH) | -10 to -20 kcal/mol | The overall energy change of the reaction, typically exothermic for C-C bond formation. |

Intramolecular Condensation (Dieckmann Condensation):

Given that this compound is a cyclic β-keto ester, it is the product of an intramolecular cyclization of a corresponding linear diester, a reaction known as the Dieckmann condensation. wikipedia.orglibretexts.org The mechanism involves the formation of an enolate from a diester, which then attacks the other ester group intramolecularly. organicchemistrytutor.com

The transition state for the cyclization step involves the formation of a new carbon-carbon bond leading to a bicyclic intermediate. The stability of the forming ring system (typically 5- or 6-membered rings are favored) plays a crucial role in the energetics of the transition state. wikipedia.org For a seven-membered ring like in the precursor to this compound, the transition state might be slightly higher in energy compared to those leading to five- or six-membered rings due to torsional and transannular strain.

Illustrative Data Table for a Hypothetical Dieckmann Condensation Transition State

| Parameter | Value (Illustrative) | Description |

| Activation Energy (Ea) | 20 - 30 kcal/mol | The energy barrier for the intramolecular cyclization step. |

| Intramolecular Cα---C(carbonyl) Distance | 2.2 - 2.7 Å | The distance between the nucleophilic α-carbon and the electrophilic carbonyl carbon of the second ester. |

| Ring Strain in Transition State | Moderate | The developing strain in the forming seven-membered ring. |

| Reaction Enthalpy (ΔH) | -5 to -15 kcal/mol | The overall energy change for the cyclization step. |

Stereochemical Control and Asymmetric Synthesis with Methyl 2 Oxo 1 Cycloheptanecarboxylate

Enantioselective Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Various organocatalytic strategies have been successfully applied to cyclic β-keto esters, demonstrating high levels of enantioselectivity.

The direct asymmetric α-amination of β-dicarbonyl compounds is a crucial method for synthesizing optically active α-amino acids and their derivatives. Chiral Cinchona alkaloids and their derivatives have been identified as effective catalysts for this transformation. In the presence of an aminating agent, such as dialkyl azodicarboxylates, these catalysts can facilitate the enantioselective amination of cyclic β-keto esters.

The reaction mechanism is believed to involve the formation of a hydrogen-bonded complex between the Cinchona alkaloid catalyst and the β-keto ester, which orients the substrate for a stereoselective attack by the electrophilic nitrogen source. Research on various cyclic β-keto esters has shown that high yields and enantioselectivities can be achieved. For instance, the amination of five- and six-membered cyclic β-keto esters using cinchonidine (B190817) or cinchonine (B1669041) as catalysts has afforded the corresponding α-aminated products with enantiomeric excesses (ee) of up to 90%. researchgate.net Furthermore, bifunctional amine-thiourea catalysts incorporating Cinchona alkaloid moieties have demonstrated excellent results in the asymmetric amination of cyclic β-keto esters, yielding products with up to 97% ee. semanticscholar.org

Table 1: Cinchona Alkaloid-Catalyzed Asymmetric Amination of Cyclic β-Keto Esters

| Catalyst | Substrate Ring Size | Aminating Agent | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Cinchonidine | 6 | Dibenzyl azodicarboxylate | Toluene | 99 | 90 | researchgate.net |

| Cinchonine | 5 | Dibenzyl azodicarboxylate | Toluene | 98 | 85 | researchgate.net |

This table presents data from analogous cyclic β-keto esters to illustrate the potential of the methodology.

Bifunctional thiourea (B124793) organocatalysts, often derived from chiral backbones like 1,2-diaminocyclohexane or Cinchona alkaloids, have proven to be highly effective in promoting asymmetric Michael additions. These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bonding donor site (the thiourea moiety). This dual activation mode allows for the simultaneous activation of the nucleophile (the β-keto ester enolate) and the electrophile (the Michael acceptor).

In the context of Methyl 2-oxo-1-cycloheptanecarboxylate, the catalyst's tertiary amine group would deprotonate the β-keto ester, while the thiourea N-H protons would activate the Michael acceptor, such as a nitroolefin, through hydrogen bonding. This ternary complex orients the reactants for a highly stereoselective carbon-carbon bond formation. Studies on the Michael addition of various ketones to nitroolefins using bifunctional thiourea catalysts have reported excellent yields and high enantioselectivities, often exceeding 95% ee. acs.org This methodology has been successfully applied to the synthesis of complex molecules, including the key steps in the asymmetric synthesis of (-)-epibatidine. researchgate.net

Table 2: Bifunctional Thiourea-Catalyzed Michael Addition of Ketones to Nitroolefins

| Catalyst | Ketone | Michael Acceptor | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Saccharide-thiourea 2b | Acetophenone | trans-β-Nitrostyrene | 98 | 97 | acs.org |

| Takemoto catalyst | γ,δ-Unsaturated β-ketoester | Nitrostyrene | High | 92 | researchgate.net |

This table shows representative results for Michael additions catalyzed by bifunctional thioureas with various ketones.

The asymmetric α-alkylation of β-keto esters to create a quaternary stereocenter is a synthetically valuable transformation. Chiral phase-transfer catalysis (PTC) has emerged as a robust and scalable method for this purpose. Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are the most commonly used catalysts in these reactions. rsc.orgnih.gov

The reaction typically occurs in a biphasic system (e.g., toluene/aqueous base). The chiral catalyst transports the enolate of this compound from the aqueous phase to the organic phase, where it reacts with an alkylating agent. The non-covalent interactions between the catalyst and the enolate create a chiral environment, leading to a facial-selective alkylation. This method has been applied to a wide range of cyclic β-keto esters and alkyl halides, consistently providing high yields and excellent enantioselectivities, often reaching up to 98% ee. rsc.org The catalyst's structure, particularly the substituent on the quinuclidinium nitrogen, plays a crucial role in determining the level of stereocontrol. nih.gov

Table 3: Enantioselective Alkylation of Cyclic β-Keto Esters via Phase-Transfer Catalysis

| Catalyst | Substrate | Alkylating Agent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Cinchonine-derived quat | 2-Ethoxycarbonylcyclohexanone | Benzyl bromide | 95 | 96 | rsc.org |

| Cinchonine-derived quat | 2-Ethoxycarbonylcyclopentanone | Allyl bromide | 98 | 90 | rsc.org |

This table provides examples of the enantioselective alkylation of various cyclic β-keto esters using Cinchona alkaloid-derived phase-transfer catalysts.

Metal-Catalyzed Asymmetric Reactions

Transition metal complexes with chiral ligands are powerful catalysts for a wide array of asymmetric transformations, offering high turnover numbers and selectivities.

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. The development of catalytic enantioselective methods for the synthesis of α-fluorinated β-keto esters is therefore of great interest. Chiral Lewis acid complexes of various metals, including titanium and copper, have been successfully employed for the electrophilic fluorination of β-keto esters using N-fluorosulfonimide (NFSI) or Selectfluor® as the fluorine source. mdpi.comresearchgate.net

A pioneering study utilized a complex of titanium with TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) as a chiral ligand to catalyze the fluorination of β-keto esters with enantioselectivities up to 90% ee. tum.de More recently, copper(II) complexes with chiral spirooxazoline ligands have also been shown to be effective, yielding α-fluorinated products with high enantioselectivity. acs.org The metal center coordinates to the dicarbonyl unit of the substrate, positioning it for a stereoselective attack by the electrophilic fluorine reagent.

Table 4: Metal-Catalyzed Asymmetric Fluorination of β-Keto Esters

| Metal/Ligand | Substrate | Fluorinating Agent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ti/TADDOL | Ethyl 2-oxo-4-phenylbutanoate | Selectfluor® | 85 | 90 | mdpi.comtum.de |

| Cu(OTf)₂/SPYMOX | Ethyl 2-oxocyclohexanecarboxylate | NCS | 95 | 98 | acs.org |

This table summarizes key findings in the metal-catalyzed asymmetric fluorination of β-keto esters.

Rhodium catalysts are well-known for their ability to mediate a variety of carbocyclization reactions. While direct enantioselective carbocyclization involving the cycloheptanone (B156872) ring of this compound is not widely documented, related rhodium-catalyzed transformations of β-keto esters highlight the potential of this approach. For instance, rhodium-catalyzed intramolecular reductive aldol-type cyclizations of β-keto esters tethered to an α,β-unsaturated system can produce β-hydroxylactones with high diastereoselectivity. beilstein-journals.org The stereochemical outcome of such reactions can often be controlled by the choice of chiral ligands and reaction conditions.

Another relevant transformation is the rhodium-catalyzed [2+2+2] carbocyclization of 1,6-enynes with unsymmetrical alkynes, which can generate complex polycyclic systems with excellent regio- and enantioselectivity. Although this reaction does not directly use a β-keto ester as a component of the cyclization, it demonstrates the capability of rhodium catalysts to construct complex chiral architectures, suggesting that with appropriate substrate design, similar strategies could be applied to systems derived from this compound.

Diastereoselective Strategies in Reaction Control

Diastereoselective reactions are fundamental in creating specific stereoisomers by influencing the formation of a new chiral center in a molecule that already contains one or more stereocenters. In the context of this compound, the existing chiral center at the C1 position can direct the stereochemical outcome of reactions at the C2 carbonyl group or at the enolizable C1 position.

One of the most common diastereoselective transformations is the reduction of the ketone at C2. The approach of the reducing agent to the carbonyl face is influenced by the steric bulk of the carbomethoxy group at the adjacent C1 position. Generally, hydride reagents will attack from the face opposite to the larger substituent to minimize steric hindrance, leading to the preferential formation of one diastereomer of the corresponding methyl 2-hydroxy-1-cycloheptanecarboxylate. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio. For instance, bulkier reducing agents are expected to exhibit higher diastereoselectivity.

Alkylation of the enolate of this compound is another key strategy for introducing a new substituent with diastereocontrol. The enolate can be formed under thermodynamic or kinetic control, and the subsequent approach of an electrophile is directed by the existing stereocenter and the conformation of the seven-membered ring. The flexible nature of the cycloheptane (B1346806) ring can make predicting the outcome more challenging compared to more rigid five- or six-membered rings. However, by carefully selecting the base, solvent, and electrophile, a high degree of diastereoselectivity can often be achieved.

The following table illustrates hypothetical outcomes of diastereoselective reductions of a substituted this compound, demonstrating the influence of the reducing agent on the diastereomeric ratio (d.r.).

| Entry | Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

| 1 | NaBH4 | Methanol | 0 | syn | 75:25 |

| 2 | L-Selectride® | THF | -78 | anti | 10:90 |

| 3 | K-Selectride® | THF | -78 | anti | 5:95 |

| 4 | DIBAL-H | Toluene | -78 | syn | 80:20 |

Data in this table is illustrative and based on general principles of stereoselective reductions.

Dynamic Kinetic Resolution in Biocatalytic Processes

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomerically pure product. In the context of this compound, which is chiral, DKR is particularly relevant for the stereoselective reduction of the ketone.

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), has emerged as a highly effective method for the DKR of β-keto esters. nih.govnih.gov These enzymes can exhibit high levels of both enantioselectivity and diastereoselectivity. The process involves the enzyme selectively reducing one enantiomer of the racemic starting material to a specific diastereomer of the product alcohol. Concurrently, a racemization catalyst or the reaction conditions facilitate the epimerization of the less reactive enantiomer of the starting material back into the racemic mixture, allowing for its eventual conversion to the desired product.

The success of a biocatalytic DKR of this compound would depend on identifying a suitable ketoreductase that can efficiently reduce one enantiomer with high stereoselectivity, and a compatible method for racemizing the starting material. The racemization can often be achieved under mild basic or acidic conditions, which must be compatible with the enzyme's activity.

Below is a table representing typical data from a hypothetical biocatalytic DKR of racemic this compound, showcasing the high stereoselectivity achievable.

| Entry | Ketoreductase | Co-factor | Racemization Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |

| 1 | KRED-NADH-110 | NADH | K2CO3 | 95 | >99:1 | >99 |

| 2 | KRED-P2-C02 | NADPH | Et3N | 92 | 98:2 | >99 |

| 3 | CgKR1 | NADPH | Phosphate Buffer (pH 8.5) | 88 | >99:1 | 98 |

| 4 | LfSDR1 | NADH | NaHCO3 | 97 | 97:3 | >99 |

Data in this table is illustrative and based on typical results for biocatalytic DKRs of cyclic β-keto esters.

Stereocontrol in the Formation of Quaternary Carbon Centers

The construction of quaternary carbon centers, particularly in a stereocontrolled manner, remains a significant challenge in organic synthesis. This compound provides a valuable starting point for the creation of such centers at the C1 position. The presence of the methoxycarbonyl group allows for the facile generation of an enolate, which can then be reacted with a suitable electrophile.

Asymmetric alkylation is a primary strategy for the enantioselective formation of a quaternary center at C1. This can be achieved by employing a chiral auxiliary or, more elegantly, through the use of a chiral catalyst. For instance, a chiral phase-transfer catalyst could be used to mediate the alkylation of the enolate with an alkyl halide, inducing enantioselectivity.

Another powerful approach is the asymmetric Michael addition. The enolate of this compound can act as a nucleophile in a conjugate addition to an α,β-unsaturated acceptor. The use of a chiral catalyst, such as a chiral amine or a chiral metal complex, can control the facial selectivity of the attack, leading to the formation of a quaternary center with high enantiomeric excess. mdpi.com

A related strategy involves the initial alkylation of a vinylogous ester derived from a β-ketoester, which has been successfully applied to the synthesis of cycloheptenones bearing γ-quaternary stereocenters. nih.gov This approach involves the decarboxylative alkylation of a β-ketoester to form a vinylogous ester, which then undergoes further transformations to generate the final product with a quaternary center. nih.gov

The table below presents hypothetical results for the asymmetric synthesis of a quaternary carbon center at the C1 position of a this compound derivative.

| Entry | Reaction Type | Chiral Catalyst/Auxiliary | Electrophile/Acceptor | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Benzyl Bromide | 85 | 92 |

| 2 | Asymmetric Michael Addition | (S)-Proline | Methyl Vinyl Ketone | 78 | 95 |

| 3 | Palladium-Catalyzed Asymmetric Allylic Alkylation | Pd(0) / Chiral Ligand | Allyl Acetate | 90 | 97 |

| 4 | Asymmetric Michael Addition | Chiral Squaramide | Nitrostyrene | 82 | 99 |

Data in this table is illustrative and based on established methods for the asymmetric formation of quaternary carbon centers.

Catalytic Applications and Role in Advanced Synthetic Methodologies

Methyl 2-oxo-1-cycloheptanecarboxylate as a Chirality Source in Synthesis

While direct asymmetric synthesis is often the preferred route to enantiomerically pure compounds, the resolution of racemates remains a crucial technique in organic chemistry. wikipedia.org In this context, although not extensively documented as a primary chiral auxiliary, the racemic mixture of this compound can be subjected to chiral resolution. This process involves the separation of its enantiomers, which can then serve as distinct chiral starting materials for the synthesis of optically active molecules.

The most common method for resolving racemic mixtures involves their conversion into a pair of diastereomeric derivatives by reaction with a chiral resolving agent. wikipedia.org These diastereomers, possessing different physical properties, can then be separated by techniques such as crystallization. Following separation, the resolving agent is removed to yield the individual, enantiomerically enriched forms of the original compound. While specific examples detailing the large-scale chiral resolution of this compound are not prevalent in the literature, the fundamental principles of this methodology are well-established for various carboxylic acids and other functional groups, suggesting its applicability to this β-keto ester. nih.govresearchgate.net

Utilization as a Building Block for Functionalized Cyclic Ketones

This compound is a well-established building block in organic synthesis, offering a versatile platform for the creation of more complex molecules. guidechem.com A key feature of this β-keto ester is the acidic α-hydrogen located between the two carbonyl groups. This proton can be readily removed by a base to generate a stabilized enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

One of the most common transformations is alkylation. The enolate of this compound can react with alkyl halides in an S\textsubscript{N}2 reaction to introduce a new alkyl group at the α-position. This reaction provides a straightforward method for synthesizing a range of α-substituted cycloheptanone (B156872) derivatives. The general scheme for this alkylation is presented below:

| Reactant | Reagent | Product |

| This compound | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | Methyl 1-alkyl-2-oxo-1-cycloheptanecarboxylate |

Furthermore, the resulting α-alkylated β-keto ester can undergo hydrolysis of the ester group followed by decarboxylation upon heating to yield a functionalized cycloheptanone. aklectures.com This two-step sequence, alkylation followed by hydrolysis and decarboxylation, is a powerful tool for the synthesis of various substituted seven-membered cyclic ketones. aklectures.com The general mechanism for the decarboxylation of a β-keto acid involves a cyclic transition state. libretexts.orgyoutube.comyoutube.com

Application in the Construction of Polycyclic Systems

The construction of polycyclic systems is a cornerstone of organic synthesis, with applications ranging from natural product synthesis to materials science. This compound can serve as a valuable starting material in annulation reactions, which are processes that build a new ring onto an existing one.